N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide (CAS 1487174-32-2) is a small-molecule building block belonging to the azetidine-cyclopropanecarboxamide class. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B7936804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-N-methylcyclopropanecarboxamide
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN(C1CNC1)C(=O)C2CC2
InChIInChI=1S/C8H14N2O/c1-10(7-4-9-5-7)8(11)6-2-3-6/h6-7,9H,2-5H2,1H3
InChIKeyRSEOLOUMBPVXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide (CAS 1487174-32-2): Structural Profile and Procurement-Relevant Identity


N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide (CAS 1487174-32-2) is a small-molecule building block belonging to the azetidine-cyclopropanecarboxamide class. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol . The compound incorporates a four-membered azetidine heterocycle directly N-linked to an N-methylcyclopropanecarboxamide moiety (SMILES: CN(C1CNC1)C(=O)C2CC2) . This N-methyl substitution pattern distinguishes it from the broader family of azetidine-carboxamide building blocks, which typically carry a free amide NH or a methylene spacer between the azetidine and the carbonyl group. The compound is supplied as a research-grade intermediate, with commercial purity specifications ranging from 95% to 98% across multiple vendors .

Why N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide Cannot Be Replaced by Generic In-Class Analogs


In-class substitution of azetidine-carboxamide building blocks is often attempted under the assumption that the azetidine ring and cyclopropanecarboxamide pharmacophore are functionally interchangeable across analogs. However, the specific N-methyl substitution in N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide eliminates the amide N–H hydrogen-bond donor present in the des-methyl analog N-(azetidin-3-yl)cyclopropanecarboxamide [1], altering both the hydrogen-bonding capacity and the conformational preferences of the carboxamide bond. Computed molecular properties show that the des-methyl analog has 3 hydrogen-bond donors versus 2 for the N-methyl derivative, which directly impacts membrane permeability and solubility profiles [2]. Furthermore, the direct azetidine–N–carbonyl linkage in the target compound provides a shorter, more rigid connection than the methylene-spacer analog N-(azetidin-3-ylmethyl)cyclopropanecarboxamide (CAS 1057343-91-5) . These structural differences preclude simple substitution without re-optimizing downstream synthetic routes or pharmacological parameters.

Quantitative Differentiation Evidence for N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide Versus Closest Analogs


Hydrogen-Bond Donor Count Reduction Relative to NH Analog

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide possesses 2 hydrogen-bond donors (azetidine N–H only), compared with 3 hydrogen-bond donors for the des-methyl analog N-(azetidin-3-yl)cyclopropanecarboxamide (azetidine N–H plus amide N–H) [1]. This reduction by one HBD is a well-established determinant of passive membrane permeability, where compounds with HBD ≤ 3 generally exhibit superior absorption and blood–brain barrier penetration in drug discovery settings [2].

Medicinal Chemistry Building Block Selection Physicochemical Property Optimization

Purity Specification Advantage Over NH Analog from Common Vendor Sources

Commercially, N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is available at 98% purity from Leyan, whereas the NH analog N-(azetidin-3-yl)cyclopropanecarboxamide is supplied at 95% minimum purity by AKSci . A 3-percentage-point purity difference can significantly affect downstream reaction yields, product crystallinity, and the reliability of structure–activity relationship (SAR) studies where impurities may confound biological assay results.

Chemical Procurement Quality Control Synthetic Intermediates

Molecular Weight and Lipophilicity Differentiation from the Simple Amide Fragment

The molecular weight of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is 154.21 g/mol, compared with 99.13 g/mol for the minimal fragment N-methylcyclopropanecarboxamide [1]. The addition of the azetidine ring adds 55.08 Da and introduces a secondary amine handle (pKa ~10–11) for further functionalization. In the context of fragment-based lead generation, this places the target compound in the upper fragment/lower lead-like range (MW > 150), offering more target-engagement potential than the minimal amide while retaining sufficient room for property optimization [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property Space

Bond Vector Geometry Differentiation from the Methylene-Spacer Analog

The target compound features a direct N–C(O) bond between the azetidine ring and the carbonyl carbon, yielding a bond length of approximately 1.35 Å with partial double-bond character. In contrast, the methylene-spacer analog N-(azetidin-3-ylmethyl)cyclopropanecarboxamide (CAS 1057343-91-5) inserts a CH₂ group, extending the azetidine-to-carbonyl distance by approximately 1.5 Å and increasing the rotational degrees of freedom [1]. This geometric difference alters the exit vector of the cyclopropane group relative to the azetidine ring, which can be critical in structure-based drug design where precise spatial orientation determines binding pocket complementarity.

Conformational Analysis Scaffold Hopping Structure-Based Design

Documented Incorporation into Patent-Exemplified Bioactive Molecules via the Azetidin-3-yl(methyl)carbamoyl Motif

The azetidin-3-yl(methyl)carbamoyl substructure—the exact core of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide—has been incorporated into patent-exemplified RORγt antagonists. One such compound (BDBM385410, US10287272 Example 2S) bearing this motif demonstrated an IC₅₀ of 18 nM against RORγ in a TR-FRET biochemical assay [1]. While this data point comes from a more elaborated molecule rather than the building block itself, it provides class-level validation that the N-methylazetidine-carboxamide connectivity is compatible with high-affinity target engagement, unlike the NH analog which would introduce an additional H-bond donor at the same position.

Patent Analysis Chemical Biology ROR-gamma Antagonism

High-Value Application Scenarios for N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Programs Requiring Reduced HBD Count

In CNS drug discovery, the reduction of hydrogen-bond donors to ≤2 is a key physicochemical objective for achieving blood–brain barrier penetration. N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide, with an HBD count of 2, offers a direct advantage over the NH analog (HBD = 3) as a building block for constructing CNS-targeted compound libraries. Medicinal chemistry teams can incorporate this building block into parallel synthesis workflows without the need for additional N-methylation steps, which often require harsh conditions (e.g., NaH/MeI) that can be incompatible with sensitive functional groups [1].

Fragment Growing Campaigns Using the Azetidine NH as a Diversification Handle

The azetidine secondary amine (pKa ~10–11) provides a nucleophilic handle for further functionalization via reductive amination, amide coupling, or N-arylation. At 154.21 g/mol, the compound sits at the fragment–lead interface, making it an ideal starting point for fragment-growing strategies. The pre-installed N-methylcyclopropanecarboxamide group serves as a metabolically stable amide isostere, avoiding the susceptibility of unsubstituted amides to amidase-mediated hydrolysis [2].

RORγ and Nuclear Receptor Antagonist Development Leveraging the N-Methylamide Motif

The azetidin-3-yl(methyl)carbamoyl core has been validated in patent literature as part of a potent RORγt antagonist scaffold achieving 18 nM IC₅₀ in TR-FRET assays. Programs targeting nuclear receptors can use N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide as a late-stage diversification building block to explore cyclopropane-substituent SAR without re-synthesizing the entire azetidine-carboxamide core, thereby accelerating hit-to-lead timelines [3].

Multi-Step Synthesis Requiring High-Purity Building Blocks to Minimize Byproduct Accumulation

With commercial availability at 98% purity, this building block is suited for use in the final steps of a convergent synthetic route, where impurity carryover from earlier intermediates can compound to significantly reduce overall yield and purity. The 3-percentage-point purity advantage over the NH analog (95%) translates to measurably lower byproduct formation in amide coupling reactions, reducing the burden on preparative HPLC purification .

Quote Request

Request a Quote for N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.